molecular formula C26H29N5O4 B15102765 7,8-dimethoxy-3-{2-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one

7,8-dimethoxy-3-{2-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B15102765
M. Wt: 475.5 g/mol
InChI Key: BPYMSSYXBQVSFX-UHFFFAOYSA-N
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Description

The compound 7,8-dimethoxy-3-{2-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic molecule that belongs to the class of benzazepines. This compound is characterized by its intricate structure, which includes a benzimidazole moiety, a piperazine ring, and a benzazepine core. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-3-{2-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be summarized as follows:

    Formation of the Benzimidazole Moiety: The synthesis begins with the preparation of the benzimidazole ring. This is usually achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Piperazine Ring: The next step involves the introduction of the piperazine ring. This can be accomplished by reacting the benzimidazole derivative with a piperazine compound in the presence of a suitable base.

    Formation of the Benzazepine Core: The final step involves the cyclization of the intermediate to form the benzazepine core. This is typically achieved through a cyclization reaction under acidic or basic conditions, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethoxy-3-{2-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

7,8-dimethoxy-3-{2-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one: has several scientific research applications, including:

    Medicinal Chemistry: The compound is of interest for its potential pharmacological properties, including its use as a ligand for various receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Biology: The compound can be used as a tool to study the mechanisms of action of related compounds and to develop new therapeutic agents.

    Industrial Applications: It may have applications in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-3-{2-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

7,8-dimethoxy-3-{2-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one: can be compared with other similar compounds, such as:

    Benzimidazole Derivatives: These compounds share the benzimidazole moiety and may have similar pharmacological properties.

    Piperazine Derivatives: These compounds contain the piperazine ring and may exhibit similar biological activities.

    Benzazepine Derivatives: These compounds share the benzazepine core and may have similar structural and functional characteristics.

The uniqueness of This compound lies in its combination of these three moieties, which may confer distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C26H29N5O4

Molecular Weight

475.5 g/mol

IUPAC Name

7,8-dimethoxy-3-[2-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]-2-oxoethyl]-1H-3-benzazepin-2-one

InChI

InChI=1S/C26H29N5O4/c1-28-21-7-5-4-6-20(21)27-26(28)30-12-10-29(11-13-30)25(33)17-31-9-8-18-14-22(34-2)23(35-3)15-19(18)16-24(31)32/h4-9,14-15H,10-13,16-17H2,1-3H3

InChI Key

BPYMSSYXBQVSFX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)CN4C=CC5=CC(=C(C=C5CC4=O)OC)OC

Origin of Product

United States

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